An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(Diethylamino)-1-phenylprop-2-yn-1-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(Diethylamino)-1-phenylprop-2-yn-1-one
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Diethylamino)-1-phenylprop-2-yn-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected chemical shifts and coupling constants, drawing upon data from analogous structures to provide a comprehensive spectroscopic profile.
Introduction
3-(Diethylamino)-1-phenylprop-2-yn-1-one is a member of the ynamide family of compounds, which are characterized by a nitrogen atom directly attached to an acetylenic carbon. The unique electronic properties of ynamides, arising from the interplay between the electron-donating nitrogen and the electron-withdrawing alkyne and carbonyl groups, make them versatile building blocks in organic synthesis. A thorough understanding of their spectroscopic characteristics is paramount for their synthesis, characterization, and application in medicinal chemistry and materials science. This guide will focus on the elucidation of its structure through a detailed predictive analysis of its ¹H and ¹³C NMR spectra.
Molecular Structure and Electronic Effects
The molecular structure of 3-(Diethylamino)-1-phenylprop-2-yn-1-one features several key functional groups that significantly influence its NMR spectra. The electron-donating diethylamino group and the electron-withdrawing phenyl-carbonyl moiety create a polarized π-system across the alkyne bridge. This electronic push-pull effect is a dominant factor in determining the chemical shifts of the acetylenic carbons and adjacent protons.
Caption: Molecular structure of 3-(Diethylamino)-1-phenylprop-2-yn-1-one with key electronic effects highlighted.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-(Diethylamino)-1-phenylprop-2-yn-1-one in CDCl₃ is expected to exhibit distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the diethylamino substituent.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl (ortho) | 7.9 - 8.1 | Doublet of doublets (dd) or Multiplet (m) | 2H | Deshielded due to the anisotropic effect of the adjacent carbonyl group. |
| Phenyl (meta) | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | 2H | Typical aromatic region, less affected by the carbonyl group. |
| Phenyl (para) | 7.5 - 7.7 | Triplet (t) or Multiplet (m) | 1H | Typical aromatic region. |
| N-CH₂ (Methylene) | 3.2 - 3.5 | Quartet (q) | 4H | Adjacent to the electron-donating nitrogen and the deshielding alkyne, leading to a downfield shift. |
| N-CH₂-CH₃ (Methyl) | 1.1 - 1.3 | Triplet (t) | 6H | Standard aliphatic region for a methyl group coupled to a methylene group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework, particularly the chemical shifts of the carbonyl and acetylenic carbons, which are highly sensitive to the electronic environment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | 175 - 185 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| Phenyl (ipso) | 135 - 140 | The carbon directly attached to the carbonyl group. |
| Phenyl (ortho) | 128 - 130 | Aromatic carbons in a typical chemical shift range. |
| Phenyl (meta) | 128 - 130 | Aromatic carbons in a typical chemical shift range. |
| Phenyl (para) | 132 - 135 | The para carbon is often slightly more deshielded than the ortho and meta carbons. |
| C≡C-N (Acetylenic) | 85 - 95 | The acetylenic carbon attached to the nitrogen is deshielded due to the electronegativity of the nitrogen and the resonance effect. |
| C≡C-CO (Acetylenic) | 75 - 85 | The acetylenic carbon adjacent to the carbonyl group is also deshielded. |
| N-CH₂ (Methylene) | 40 - 45 | Aliphatic carbon attached to the nitrogen atom. |
| N-CH₂-CH₃ (Methyl) | 12 - 15 | Standard aliphatic region for a terminal methyl group. |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 3-(Diethylamino)-1-phenylprop-2-yn-1-one.
1. Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample of 3-(Diethylamino)-1-phenylprop-2-yn-1-one.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Approximately 16 ppm, centered around 6 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64 scans, depending on the sample concentration.
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Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Spectral Width: Approximately 250 ppm, centered around 125 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
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Temperature: 298 K.
5. Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the signals in the ¹H spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
The predicted ¹H and ¹³C NMR spectra of 3-(Diethylamino)-1-phenylprop-2-yn-1-one provide a detailed roadmap for the structural elucidation of this ynamide. The characteristic chemical shifts of the aromatic, acetylenic, and diethylamino groups, governed by the electronic push-pull nature of the molecule, serve as key spectroscopic signatures. This in-depth guide, combining theoretical predictions with practical experimental protocols, offers a valuable resource for researchers working with this and related classes of compounds.
References
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Spectral Database for Organic Compounds (SDBS). A comprehensive database of spectral data for organic compounds provided by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
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CAS SciFinder. A comprehensive database for chemical information, including experimental and predicted NMR spectra. Available at: [Link][3]
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The Journal of Organic Chemistry. A peer-reviewed scientific journal for original contributions of fundamental research in all branches of the theory and practice of organic chemistry. Available at: [Link][4]
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Royal Society of Chemistry. A professional association in the United Kingdom with the goal of "advancing the chemical sciences". Publishes a wide range of scientific journals. Available at: [Link][5][6]
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PubChem. A public repository of information on chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI). Available at: [Link][7][8]
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